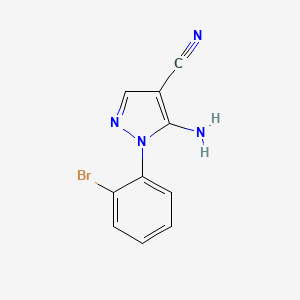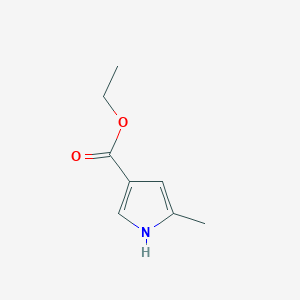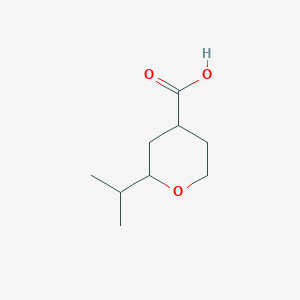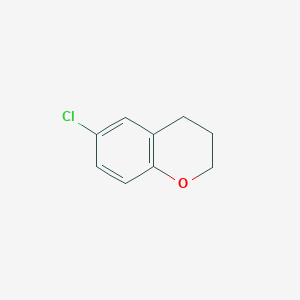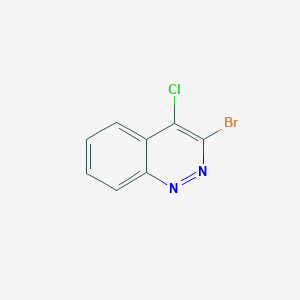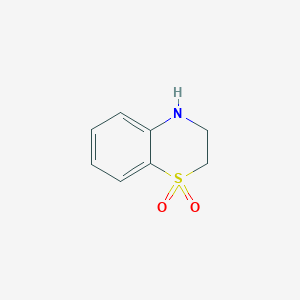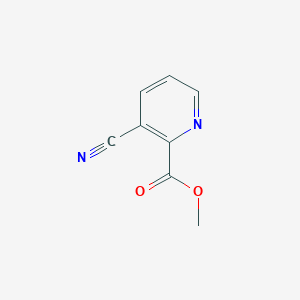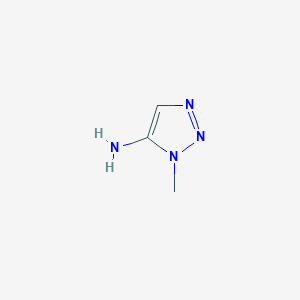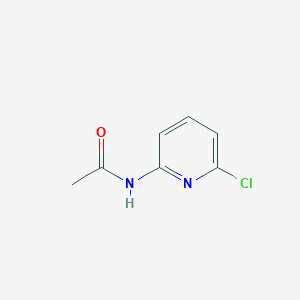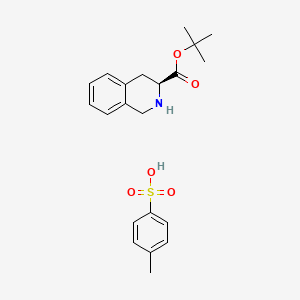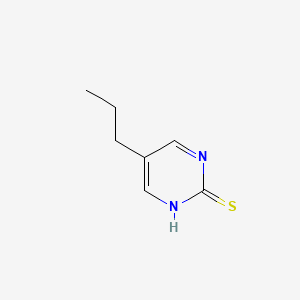
5-Propylpyrimidine-2-thiol
Vue d'ensemble
Description
5-Propylpyrimidine-2-thiol is a heterocyclic compound containing a pyrimidine ring substituted with a propyl group at the 5-position and a thiol group at the 2-position. Pyrimidine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Applications De Recherche Scientifique
5-Propylpyrimidine-2-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or drug candidates.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
Target of Action
Pyrimidines, in general, are known to interact with various vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response.
Mode of Action
Pyrimidines are known to exhibit their anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators . This inhibition results in a decrease in inflammation and associated symptoms.
Biochemical Pathways
Pyrimidines are structural components of key molecules that participate in diverse cellular functions, such as the synthesis of dna, rna, lipids, and carbohydrates . Pyrimidine metabolism encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules .
Pharmacokinetics
Pyrimidine-based drugs are known for their potency, affinity, and improved medicinal chemistry properties . These properties can impact the bioavailability of the compound.
Result of Action
Pyrimidines are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Action Environment
The stability of pyrimidine-based drugs in various environments is a critical factor in their therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Propylpyrimidine-2-thiol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloropyrimidine with propyl mercaptan under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiol group replaces the chlorine atom.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Propylpyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions.
Addition: The thiol group can participate in addition reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Halogenating agents or nucleophiles.
Addition: Electrophiles such as alkyl halides.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Substitution: Various substituted pyrimidines.
Addition: Thioethers or other addition products.
Comparaison Avec Des Composés Similaires
2-Mercaptopyrimidine: Contains a thiol group at the 2-position but lacks the propyl group.
5-Methylpyrimidine-2-thiol: Contains a methyl group at the 5-position instead of a propyl group.
6-Propylpyrimidine-2-thiol: Contains a propyl group at the 6-position instead of the 5-position.
Uniqueness: 5-Propylpyrimidine-2-thiol is unique due to the specific positioning of the propyl and thiol groups, which can influence its reactivity and biological activity
Propriétés
IUPAC Name |
5-propyl-1H-pyrimidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S/c1-2-3-6-4-8-7(10)9-5-6/h4-5H,2-3H2,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFGTZRDMRKBBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CNC(=S)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80493774 | |
| Record name | 5-Propylpyrimidine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80493774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52767-84-7 | |
| Record name | 5-Propylpyrimidine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80493774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B1601162.png)
